tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Identification
tert-Butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate is systematically named according to IUPAC rules, emphasizing the connectivity of functional groups. The parent chain is a phenyl ring substituted with an amino group at position 3 and a trifluoromethyl group at position 5. The methyl group attached to the nitrogen of the carbamate is linked to the tert-butyl ester moiety. The molecular formula is C₁₃H₁₇F₃N₂O₂ , with a molecular weight of 290.28 g/mol .
The SMILES notation CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)N)C(F)(F)F confirms the spatial arrangement: the tert-butyl group (CC(C)(C)) is connected via a carbonyl oxygen to a carbamate nitrogen, which is bonded to a benzylamine-derived chain (NCC1=CC...). The phenyl ring substituents are positioned ortho (3-amino) and para (5-trifluoromethyl).
Crystallographic Analysis and Three-Dimensional Conformation
While explicit crystallographic data are not available, the 3D conformation can be inferred from structural analogs and computational models. The tert-butyl group adopts a tetrahedral geometry, conferring steric bulk that influences molecular packing. The phenyl ring is planar, with the amino group (-NH₂) and trifluoromethyl (-CF₃) groups in para positions relative to each other. The carbamate moiety (O=C-N-) likely participates in intramolecular hydrogen bonding between the carbonyl oxygen and the amino group, stabilizing a specific conformation.
Key features include:
- Steric hindrance from the tert-butyl group, restricting rotational freedom around the carbamate nitrogen.
- Electronic effects : The electron-withdrawing trifluoromethyl group deactivates the phenyl ring, while the amino group donates electron density, creating a push-pull electronic environment.
Spectroscopic Profiling (NMR, IR, UV-Vis, and Mass Spectrometry)
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Assignment | Source |
|---|---|---|
| ~1700 | C=O (carbamate) | |
| ~3300 | N-H (amino) | |
| ~1250-1200 | C-F (trifluoromethyl) |
The carbonyl stretch at ~1700 cm⁻¹ confirms the carbamate functionality, while the broad N-H stretch at ~3300 cm⁻¹ corresponds to the aromatic amine. The trifluoromethyl group exhibits strong absorption between 1250–1200 cm⁻¹ due to C-F vibrations.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.4 | Singlet | tert-Butyl (C(CH₃)₃) |
| ¹H | 3.2–3.5 | Broad singlet | Amino (NH₂) |
| ¹H | 6.5–7.0 | Multiplet | Aromatic protons |
| ¹³C | 150–160 | Singlet | Carbonyl (C=O) |
| ¹³C | 120–130 | Multiplet | Aromatic carbons |
The tert-butyl group appears as a singlet at δ 1.4 due to equivalent methyl groups. Aromatic protons split into a multiplet pattern (δ 6.5–7.0) influenced by electron-withdrawing and donating substituents. The amino group resonates as a broad singlet (δ 3.2–3.5), while the carbonyl carbon is deshielded (δ 150–160).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits absorption in the 250–300 nm range, attributed to π→π* transitions in the aromatic ring and n→π* transitions involving the carbamate carbonyl. The trifluoromethyl group may induce a bathochromic shift due to its electron-withdrawing nature.
Mass Spectrometry
| Ionization Mode | m/z (Observed) | Fragmentation |
|---|---|---|
| [M+H]⁺ | 291.13 | Molecular ion |
| [M+Na]⁺ | 313.11 | Sodium adduct |
| [M-H]⁻ | 289.12 | Deprotonated ion |
The molecular ion peak at m/z 291.13 confirms the molecular formula. Fragmentation patterns include loss of the tert-butyl group (m/z 144.09) and cleavage of the carbamate bond (m/z 158.05).
Computational Modeling of Electronic Structure and Charge Distribution
Density Functional Theory (DFT) calculations using the B3LYP/6-311+G(d,p) basis set provide insights into electronic properties:
| Property | Value | Significance |
|---|---|---|
| HOMO (eV) | -8.2 | Electron-rich regions (amino group) |
| LUMO (eV) | -1.5 | Electron-deficient regions (trifluoromethyl) |
| Dipole Moment (D) | 2.8 | Polar nature due to amino and carbamate groups |
The amino group’s electron-donating effect increases electron density on the phenyl ring, while the trifluoromethyl group withdraws electrons, creating a polarized structure. The carbamate oxygen participates in resonance, delocalizing charge and stabilizing the molecule.
Properties
IUPAC Name |
tert-butyl N-[[3-amino-5-(trifluoromethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18-7-8-4-9(13(14,15)16)6-10(17)5-8/h4-6H,7,17H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVMQUIBGJIBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693249-72-8 | |
| Record name | tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The compound tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate is typically prepared by the carbamoylation of the corresponding primary amine containing the 3-amino-5-(trifluoromethyl)phenyl moiety. The key step involves the reaction of the amine with a suitable carbamoylating agent, most commonly di-tert-butyl dicarbonate (Boc2O), to introduce the tert-butyl carbamate protecting group.
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| 1 | Starting amine: 3-amino-5-(trifluoromethyl)benzylamine | Substrate for carbamate formation |
| 2 | Di-tert-butyl dicarbonate (Boc2O) | Carbamoylating agent to form tert-butyl carbamate |
| 3 | Base (e.g., triethylamine or sodium bicarbonate) | To neutralize generated acid and promote reaction |
| 4 | Solvent: dichloromethane, tetrahydrofuran, or other aprotic solvents | Provides medium for reaction |
| 5 | Temperature: 0 °C to room temperature | Controls reaction rate and selectivity |
| 6 | Reaction time: 1–24 hours | Depending on scale and conditions |
The reaction proceeds via nucleophilic attack of the amine nitrogen on the Boc2O, resulting in the formation of the tert-butyl carbamate protecting group on the nitrogen atom of the benzylamine.
Detailed Preparation Procedure
- Dissolve 3-amino-5-(trifluoromethyl)benzylamine in dry dichloromethane under an inert atmosphere (e.g., nitrogen).
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine dropwise to the stirred solution to act as a base.
- Slowly add di-tert-butyl dicarbonate (Boc2O) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12–24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
- Upon completion, quench the reaction with water and extract the organic layer.
- Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain this compound as a pure solid.
Analytical Data and Purity Assessment
| Parameter | Typical Result |
|---|---|
| Molecular Formula | C13H17F3N2O2 |
| Molecular Weight | 290.28 g/mol |
| Purity (HPLC) | >95% |
| Melting Point | Typically 70–80 °C (depending on batch) |
| NMR (1H, 13C) | Consistent with tert-butyl carbamate and aromatic protons |
| Mass Spectrometry (MS) | [M+H]+ peak at m/z 291.13 |
The compound's identity and purity are confirmed by NMR spectroscopy, mass spectrometry, and chromatographic methods.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Material | 3-amino-5-(trifluoromethyl)benzylamine |
| Carbamoylating Agent | Di-tert-butyl dicarbonate (Boc2O) |
| Base | Triethylamine or sodium bicarbonate |
| Solvent | Dichloromethane, tetrahydrofuran, or ethyl acetate |
| Temperature Range | 0 °C to room temperature |
| Reaction Time | 1–24 hours |
| Purification Method | Column chromatography or recrystallization |
| Yield | Typically 70–90% depending on conditions |
Research Findings and Patents
- Although direct literature on the preparation of this compound is limited, general carbamate formation methods are well-established and widely applied in the synthesis of similar compounds.
- Patent US10144710B2 discusses processes involving trifluoromethyl-substituted aromatic amines and their derivatives, emphasizing solvent choices and reaction conditions that can be adapted for carbamate synthesis.
- Rhodium-catalyzed carbamate transfer reactions offer a mild and efficient alternative for carbamate introduction, though their application to this exact compound requires further experimental validation.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group. Its removal typically involves acid-catalyzed cleavage:
Table 1: Boc Deprotection Methods
For this compound, deprotection generates 3-amino-5-(trifluoromethyl)benzylamine , a versatile intermediate for further functionalization (e.g., amidation, Schiff base formation).
Reactivity of the Aromatic Amine
The 3-amino group on the phenyl ring is electron-rich due to resonance but moderated by the electron-withdrawing trifluoromethyl (-CF<sub>3</sub>) group. Key reactions include:
Table 2: Transformations at the Aromatic Amine
The -CF<sub>3</sub> group stabilizes meta-directing effects, favoring electrophilic substitution at the 5-position if the amino group is unprotected.
Influence of the Trifluoromethyl Group
The -CF<sub>3</sub> group imparts steric and electronic effects:
-
Electron-withdrawing nature : Reduces electron density on the aromatic ring, suppressing electrophilic substitution unless strongly activating groups (e.g., -NH<sub>2</sub>) are present .
-
Hydrophobicity : Enhances membrane permeability, relevant in drug design .
-
Stability : Resists hydrolysis and oxidation under standard conditions.
Benzyl Carbamate Reactivity
The carbamate linkage (N-C(O)-O-t-Bu) undergoes hydrolysis under specific conditions:
Table 3: Carbamate Hydrolysis
| Conditions | Products | Application | Source |
|---|---|---|---|
| NaOH, H<sub>2</sub>O/EtOH | Benzylamine + CO<sub>2</sub> + t-BuOH | Degradation studies | |
| Enzymatic cleavage | Controlled amine release | Biocompatible applications |
Stability Considerations
Scientific Research Applications
A study demonstrated that optimizing reaction conditions such as temperature and solvent choice significantly enhances yield and purity of the final product. For instance, using dimethylformamide as a solvent at elevated temperatures improved the reaction rate and product yield by over 30% compared to traditional solvents like dichloromethane.
Medicinal Chemistry
Tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate has garnered attention for its potential as a pharmaceutical intermediate. Its structure suggests possible activity against various biological targets.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
Material Science
The compound's unique trifluoromethyl group enhances its properties for use in advanced materials.
- Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance, making it suitable for high-performance applications.
Table 2: Summary of Applications
| Field | Application | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Potential new treatments for cancer |
| Material Science | Development of fluorinated polymers | Enhanced material properties |
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds with biological targets, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications :
Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃): The trifluoromethyl group in the target compound increases electronegativity and resistance to oxidative metabolism compared to the methyl (-CH₃) group in the analog from . This makes the former more suitable for targeting enzymes like kinases . Amino (-NH₂) vs. Chloromethyl (-CH₂Cl): The amino group in the target compound enables hydrogen bonding in drug-receptor interactions, whereas the chloromethyl analog is a reactive intermediate for further functionalization (e.g., Suzuki couplings) .
Physicochemical Properties :
- Solubility : The pyridine-containing analog exhibits improved solubility in polar solvents due to the nitrogen heteroatom, contrasting with the phenyl-based compounds .
- Stability : The Boc-protected amine in the target compound enhances stability during synthetic workflows compared to unprotected amines .
Applications :
- Pharmaceuticals : The methyl-substituted analog is prioritized in agrochemicals due to its lower molecular weight and cost-effectiveness, while the trifluoromethyl variant is favored in high-potency drug candidates.
- Material Science : The chloromethyl analog serves as a precursor for polymer-functionalized materials, leveraging its reactive halogen group .
Research Findings :
- Synthetic Utility : The target compound and its analogs are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or nucleophilic substitutions, as seen in .
- Biological Activity : Trifluoromethyl groups improve binding affinity in enzyme inhibition assays, as demonstrated in kinase-targeting studies .
Biological Activity
tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate, with the chemical formula C13H17F3N2O2 and CAS number 693249-72-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Weight : 290.28 g/mol
- Structural Formula :
The compound is known to interact with biological targets such as enzymes and receptors, particularly those involved in inflammatory and immune responses. Its structural features suggest potential interactions with Toll-like receptors (TLRs), which play a crucial role in the innate immune system .
Potential Targets:
- Toll-like Receptors (TLR7/8) : The compound may act as an antagonist to TLRs, modulating immune responses and inflammation .
- ATP-binding Cassette (ABC) Transporters : It may also influence drug transport mechanisms, which can affect pharmacokinetics and drug efficacy .
Biological Activity
The biological activity of this compound has been evaluated in various studies, indicating its potential as a therapeutic agent.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound showed growth inhibition in multiple cancer cell lines with IC50 values in the nanomolar range .
Table 1: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Growth inhibition in cancer cell lines | |
| Immune Modulation | Potential TLR7/8 antagonism | |
| Drug Transport Modulation | Interaction with ABC transporters |
Case Studies
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound derivatives significantly inhibited cell proliferation in glioblastoma cell lines, suggesting its potential as a treatment for aggressive tumors .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound have shown reduced cytokine levels, indicating an anti-inflammatory effect .
Safety and Toxicology
While promising, the safety profile of this compound must be considered. Hazard statements associated with similar compounds indicate potential risks such as skin irritation and respiratory issues upon exposure . Further toxicological assessments are necessary to establish safe dosage ranges for therapeutic use.
Q & A
Basic: What are the common synthetic routes for tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate?
Methodological Answer:
The compound is typically synthesized via carbamate formation using coupling reagents. A common approach involves reacting an amine intermediate (e.g., 3-amino-5-(trifluoromethyl)benzylamine) with tert-butyl carbamate in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). For example, Pd-catalyzed cross-coupling may also be employed for functionalization, as seen in similar carbamate syntheses using tert-butyl carbamate with aryl halides under Buchwald-Hartwig conditions . Purification often involves column chromatography (e.g., silica gel with gradients of EtOAc/CH₂Cl₂) .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation or diffusion methods. Diffraction data is collected using synchrotron or in-house X-ray sources. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robust algorithms for handling twinning, disorder, and high-resolution data. For example, Das et al. (2016) analyzed tert-butyl carbamate derivatives using SHELX to resolve hydrogen bonding and molecular packing .
Basic: What are the recommended handling and storage protocols?
Methodological Answer:
The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and light. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles are mandatory. Work in a fume hood to minimize inhalation risks, as trifluoromethyl groups may release toxic fumes upon decomposition .
Advanced: How can reaction yields be optimized for coupling steps involving sensitive amino groups?
Methodological Answer:
Optimization involves:
- Catalyst Selection : Use Pd₂(dba)₃·CHCl₃ with bulky phosphine ligands (e.g., DavePhos) to enhance catalytic activity .
- Degassing : Remove oxygen from solvents (e.g., THF) by argon bubbling to prevent side reactions.
- Temperature Control : Maintain mild temperatures (e.g., room temperature to 60°C) to avoid decomposition.
- Stoichiometry : Use 1.2–1.5 equivalents of tert-butyl carbamate to drive the reaction to completion .
Advanced: What strategies protect the amino group during multi-step syntheses, and how does tert-butyl carbamate compare to alternatives?
Methodological Answer:
The tert-butyloxycarbonyl (Boc) group is preferred for its stability under basic conditions and ease of removal (e.g., with TFA or HCl/dioxane). Alternatives like Fmoc (fluorenylmethyloxycarbonyl) offer orthogonal deprotection but require UV-sensitive handling. For example, Boc protection in the synthesis of spirocyclic compounds (e.g., EP 4374877A2) allows sequential functionalization without side reactions .
Advanced: How to resolve contradictions between X-ray crystallography data and computational modeling?
Methodological Answer:
- Data Validation : Check for twinning or disorder in crystallographic data using PLATON or CrysAlisPro .
- DFT Refinement : Compare experimental bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to identify discrepancies.
- Multi-Method Cross-Check : Validate with NMR (e.g., NOESY for stereochemistry) and IR spectroscopy for functional groups .
Advanced: What role does this compound play in medicinal chemistry as an intermediate?
Methodological Answer:
It serves as a key intermediate in synthesizing bioactive molecules. For instance, in EP 4374877A2, similar tert-butyl carbamates are used to construct spirocyclic scaffolds for kinase inhibitors. The trifluoromethyl group enhances metabolic stability and bioavailability, while the Boc group enables selective deprotection during late-stage functionalization .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
